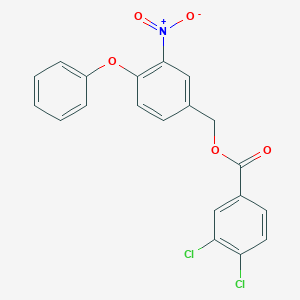

(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate is a useful research compound. Its molecular formula is C20H13Cl2NO5 and its molecular weight is 418.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (3-Nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile building block for developing new compounds with desired properties.

Biology

The biological applications of this compound are primarily focused on its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess similar effects. Studies are ongoing to explore its mechanism of action at the molecular level, including its interactions with specific enzymes or receptors that could lead to therapeutic benefits.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases. Preliminary studies suggest that it may have applications in drug development aimed at combating cancer and infectious diseases. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety profiles.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Properties | Showed cytotoxic effects against various cancer cell lines; further studies are needed to confirm mechanisms. |

| Study C | Synthesis of Derivatives | Developed several derivatives with enhanced biological activities compared to the parent compound. |

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Base-Catalyzed Hydrolysis :

In alkaline environments (e.g., NaOH/ethanol), the ester undergoes saponification to form 3,4-dichlorobenzoic acid and (3-nitro-4-phenoxyphenyl)methanol . This is consistent with the reactivity of methyl 3,4-dichlorobenzoate, which hydrolyzes to 3,4-dichlorobenzoic acid under similar conditions . -

Acid-Catalyzed Hydrolysis :

In acidic media (e.g., HCl), the ester cleaves to yield 3,4-dichlorobenzoic acid and the corresponding alcohol .

| Reaction Type | Conditions | Products |

|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH/ethanol, 25°C | 3,4-Dichlorobenzoic acid + (3-Nitro-4-phenoxyphenyl)methanol |

| Acid-Catalyzed Hydrolysis | HCl, reflux | 3,4-Dichlorobenzoic acid + (3-Nitro-4-phenoxyphenyl)methanol |

Reduction of the Nitro Group

The nitro group at the 3-position of the phenoxyphenyl moiety can be reduced to an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Fe/HCl) would yield (3-amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate . This transformation aligns with reductions observed in nitroaromatic pesticides .

| Reduction Method | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd-C, ethanol | (3-Amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate |

| Metal-Acid Reduction | Fe, HCl, 70°C | (3-Amino-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate |

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups deactivate the aromatic rings, directing electrophiles to specific positions:

-

Nitration : Further nitration would occur at the meta position relative to existing substituents .

-

Halogenation : Chlorination is unlikely due to existing chloro groups, but bromination may proceed under strong Lewis acid catalysis .

Nucleophilic Aromatic Substitution

The 3,4-dichlorobenzoate moiety may undergo nucleophilic substitution under harsh conditions. For example:

-

Hydroxide Attack : At elevated temperatures, hydroxide ions could replace one chlorine atom, forming 3-chloro-4-hydroxybenzoate derivatives .

Stability Under Environmental Conditions

-

Photodegradation : The nitro group increases susceptibility to UV-induced degradation, potentially forming nitroso or phenolic derivatives .

-

Thermal Stability : The compound likely decomposes above 200°C, releasing chlorinated byproducts and CO₂ .

Comparative Reactivity with Analogues

Compared to structurally similar compounds like methyl 3,4-dichlorobenzoate or nitroaromatic pesticides , this compound exhibits:

-

Slower hydrolysis rates due to steric hindrance from the phenoxyphenyl group.

-

Higher redox stability than α,β-unsaturated ketones (e.g., BCC, DBC) .

Key Challenges and Research Gaps

Propiedades

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO5/c21-16-8-7-14(11-17(16)22)20(24)27-12-13-6-9-19(18(10-13)23(25)26)28-15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBJLUWKGMIZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.